Europium vanadium tetraoxide

Description

Europium vanadium tetraoxide (EuVO₄) is a hypothetical or less-studied compound combining europium (Eu) and vanadium (V) in a tetraoxide structure. While direct references to EuVO₄ are absent in the provided evidence, insights can be drawn from related vanadium oxides (e.g., V₂O₄, V₂O₅) and europium oxides (e.g., Eu₂O₃). Europium typically exhibits +2 or +3 oxidation states, while vanadium in tetraoxides is typically +4 or +3. Applications could span catalysis, optoelectronics, or nuclear materials, though experimental data remain speculative .

Properties

CAS No. |

13537-11-6 |

|---|---|

Molecular Formula |

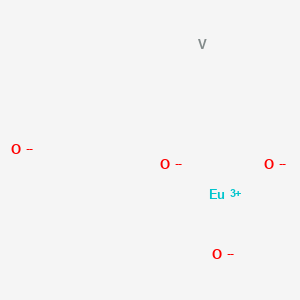

EuO4V-5 |

Molecular Weight |

266.901 |

IUPAC Name |

europium(3+);oxygen(2-);vanadium |

InChI |

InChI=1S/Eu.4O.V/q+3;4*-2; |

InChI Key |

LSJVVPDQWCJZPW-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[V].[Eu+3] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Properties

Key Observations :

- EuVO₄ may resemble BiVO₄ in structure, given their shared +5 vanadium oxidation state.

- V₂O₄’s monoclinic structure and redox activity contrast with V₂O₅’s orthorhombic hygroscopic nature.

Key Observations :

Toxicity and Environmental Impact

Q & A

What are the common synthesis methods for europium vanadium tetraoxide, and how do reaction conditions influence phase purity?

Basic Research Question

this compound (EuVO₄) is typically synthesized via solid-state reactions or hydrothermal methods. Solid-state synthesis involves calcining stoichiometric mixtures of europium(III) oxide (Eu₂O₃) and vanadium(V) oxide (V₂O₅) at high temperatures (~800–1000°C), with phase purity dependent on precise stoichiometry and thermal gradients . Hydrothermal synthesis, conducted at lower temperatures (150–250°C), allows better control over crystallinity and particle morphology by adjusting pH, precursor concentration, and reaction time . Contamination risks, such as residual vanadium tetraoxide (V₂O₄) in vanadium pentoxide (V₂O₅) precursors, must be minimized to avoid impurity phases .

How do the oxidation states of vanadium in this compound influence its electronic and catalytic properties?

Basic Research Question

Vanadium in EuVO₄ typically adopts the +5 oxidation state, contributing to its semiconductor behavior. The electronic structure, characterized by hybridized V 3d and O 2p orbitals, determines optical absorption edges (~2.0–2.5 eV) and charge-carrier mobility . Advanced X-ray photoelectron spectroscopy (XPS) and electron energy loss spectroscopy (EELS) can resolve oxidation state anomalies, such as partial reduction to V⁴⁺ under reducing conditions, which may enhance photocatalytic activity but require careful experimental validation .

What advanced characterization techniques are critical for resolving contradictory data on EuVO₄’s magnetic properties?

Advanced Research Question

Conflicting reports on EuVO₄’s magnetic behavior (e.g., paramagnetic vs. antiferromagnetic ordering) often arise from differences in sample purity or crystallographic defects. Neutron diffraction (as applied to CeNbO₄ in ) can elucidate magnetic structures by probing spin orientations. Synchrotron-based X-ray absorption near-edge structure (XANES) and Mössbauer spectroscopy further clarify europium’s valence state (Eu³⁺/Eu²⁺), which impacts magnetic coupling . Controlled synthesis under inert atmospheres is recommended to stabilize specific oxidation states .

How can experimental design address discrepancies in photocatalytic efficiency studies of EuVO₄?

Advanced Research Question

Contradictory photocatalytic data (e.g., degradation rates for organic pollutants) often stem from uncontrolled variables like surface defects, particle size, or light-source intensity. Standardized protocols should include:

- Morphological control : Use templated synthesis to ensure uniform particle size (e.g., 50–100 nm).

- Doping strategies : Introduce co-catalysts (e.g., Pt, MoS₂) to enhance charge separation.

- Quantum yield calculation : Normalize activity metrics to surface area and light absorption .

A meta-analysis approach, as applied to BiVO₄ in , can identify optimal experimental parameters across studies.

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

EuVO₄ is classified as hazardous (e.g., aquatic toxicity Category 2) based on analogous vanadium compounds . Key protocols include:

- Containment : Use fume hoods for powder handling to avoid inhalation.

- Waste disposal : Neutralize acidic vanadium residues (pH 7–9) before disposal.

- Personal protective equipment (PPE) : Wear nitrile gloves and N95 masks to prevent dermal/ocular exposure . Toxicity data from Dialuminium dysprosium europium strontium tetraoxide (LC₅₀ = 6.8 mg/L for fish) suggest strict aqueous exposure limits .

How does the crystal field splitting in EuVO₄ affect its luminescence properties?

Advanced Research Question

The luminescence of Eu³⁺ in EuVO₄ arises from 4f-4f transitions, modulated by the crystal field symmetry. Temperature-dependent photoluminescence (PL) spectroscopy can resolve Stark splitting patterns, while Raman spectroscopy identifies vibrational modes influencing non-radiative decay. High-pressure X-ray diffraction (HP-XRD) studies reveal phase transitions (e.g., zircon → scheelite structures) that quench luminescence, guiding material design for optoelectronic applications .

What computational methods are effective for predicting EuVO₄’s thermodynamic stability and defect chemistry?

Advanced Research Question

Density functional theory (DFT) simulations with Hubbard-U corrections (e.g., DFT+U) accurately model EuVO₄’s electronic structure and oxygen vacancy formation energies. Hybrid functionals (e.g., HSE06) improve bandgap predictions, while molecular dynamics (MD) simulations assess thermal stability up to 1000°C . Experimental validation via in situ XRD and thermogravimetric analysis (TGA) is critical to confirm computational findings .

How can interfacial engineering enhance EuVO₄’s performance in energy storage applications?

Advanced Research Question

In lithium-ion batteries, EuVO₄’s capacity fading stems from poor ionic conductivity and volume changes during cycling. Strategies include:

- Composite design : Embed EuVO₄ in carbon matrices (e.g., graphene) to buffer strain.

- Surface passivation : Coat particles with Al₂O₃ via atomic layer deposition (ALD) to suppress electrolyte decomposition.

- Operando characterization : Use synchrotron XRD to track phase evolution during charge/discharge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.